N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields This compound features a benzodioxin moiety linked to a propanamide group, which is further substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylphenoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) with a base like triethylamine to neutralize the byproducts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents at specific positions on the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable for understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may allow it to act as a lead compound for drugs targeting various diseases, including neurological disorders and infections.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound shares the benzodioxin core but has an acetamide group instead of the propanamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound features a sulfonamide group, which can impart different chemical properties and biological activities.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide stands out due to its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-3-6-15(7-4-12)23-13(2)18(20)19-14-5-8-16-17(11-14)22-10-9-21-16/h3-8,11,13H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFRECNUFZNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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